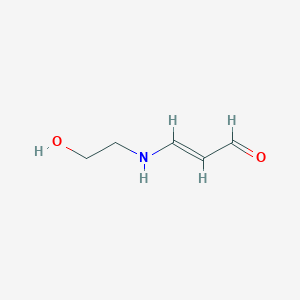
(E)-3-(2-hydroxyethylamino)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-hydroxyethylamino)prop-2-enal is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a versatile compound that can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
(E)-3-(2-hydroxyethylamino)prop-2-enal has been extensively studied for its potential applications in various fields of science. It has been used as a building block for the synthesis of various compounds such as imidazoles, pyrimidines, and quinolines. It has also been used in the synthesis of bioactive compounds such as antitumor agents and antimicrobial agents. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been studied for its potential use in the development of fluorescent probes for imaging applications.
作用機序
(E)-3-(2-hydroxyethylamino)prop-2-enal exerts its effects through various mechanisms. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antimicrobial activity by disrupting the bacterial cell membrane. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been studied for its potential use as a fluorescent probe for imaging applications due to its ability to undergo a Schiff base reaction with aldehydes and ketones.
Biochemical and Physiological Effects
(E)-3-(2-hydroxyethylamino)prop-2-enal has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antimicrobial activity by disrupting the bacterial cell membrane. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been studied for its potential use as a fluorescent probe for imaging applications due to its ability to undergo a Schiff base reaction with aldehydes and ketones.
実験室実験の利点と制限
(E)-3-(2-hydroxyethylamino)prop-2-enal has several advantages for lab experiments. It is a versatile compound that can be synthesized using various methods and has been extensively studied for its potential applications in various fields of science. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been shown to have potent biological activity, making it a valuable tool for studying biological systems. However, (E)-3-(2-hydroxyethylamino)prop-2-enal also has some limitations. It is a reactive compound that can undergo various chemical reactions, which can complicate its use in lab experiments. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (E)-3-(2-hydroxyethylamino)prop-2-enal. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of (E)-3-(2-hydroxyethylamino)prop-2-enal for its potential use in the development of new antimicrobial agents and antitumor agents. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal can be further studied for its potential use as a fluorescent probe for imaging applications. Finally, the study of the biochemical and physiological effects of (E)-3-(2-hydroxyethylamino)prop-2-enal can be expanded to better understand its mechanism of action and potential therapeutic applications.
Conclusion
(E)-3-(2-hydroxyethylamino)prop-2-enal is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It can be synthesized using various methods and has been extensively studied for its potential applications in various fields of science. (E)-3-(2-hydroxyethylamino)prop-2-enal has been shown to have potent biological activity, making it a valuable tool for studying biological systems. However, (E)-3-(2-hydroxyethylamino)prop-2-enal also has some limitations that need to be addressed in future studies. Overall, (E)-3-(2-hydroxyethylamino)prop-2-enal is a promising compound that has the potential to contribute to various fields of science.
合成法
(E)-3-(2-hydroxyethylamino)prop-2-enal can be synthesized using various methods. One of the most common methods is the reaction between glycine and acrolein. The reaction proceeds via a Mannich-type condensation, resulting in the formation of (E)-3-(2-hydroxyethylamino)prop-2-enal. Other methods include the reaction between glycine and acrolein in the presence of a catalyst or using a different precursor such as ethylamine.
特性
CAS番号 |
119864-25-4 |
|---|---|
製品名 |
(E)-3-(2-hydroxyethylamino)prop-2-enal |
分子式 |
C10H16O4 |
分子量 |
115.13 g/mol |
IUPAC名 |
(E)-3-(2-hydroxyethylamino)prop-2-enal |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-3-5-8/h1-2,4,6,8H,3,5H2/b2-1+ |
InChIキー |
WPWWDPCQTLQNPB-OWOJBTEDSA-N |
異性体SMILES |
C(CO)N/C=C/C=O |
SMILES |
C(CO)NC=CC=O |
正規SMILES |
C(CO)NC=CC=O |
同義語 |
N-(2-propenal)ethanolamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




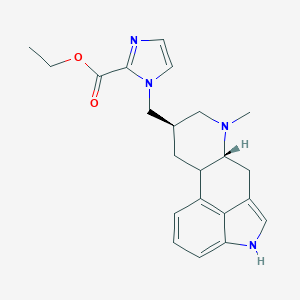


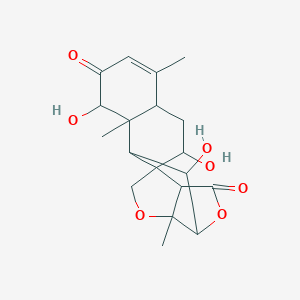
![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)
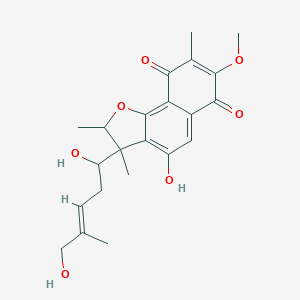

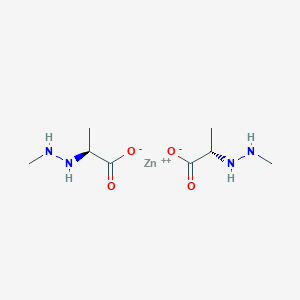
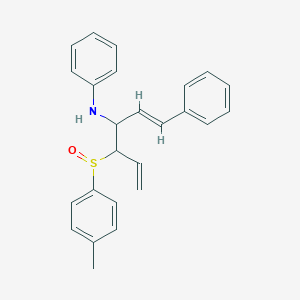
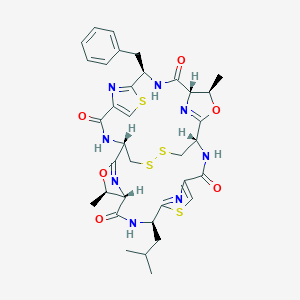
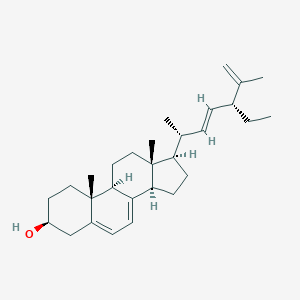
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)
